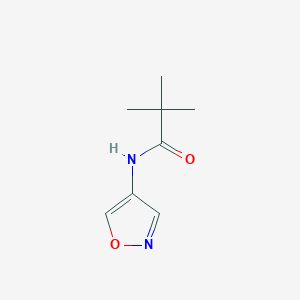N-(isoxazol-4-yl)pivalamide
CAS No.: 1339081-24-1
Cat. No.: VC4357401
Molecular Formula: C8H12N2O2
Molecular Weight: 168.196
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1339081-24-1 |
|---|---|
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.196 |
| IUPAC Name | 2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide |
| Standard InChI | InChI=1S/C8H12N2O2/c1-8(2,3)7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11) |
| Standard InChI Key | LAUKJUROMJCXLE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC1=CON=C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
N-(Isoxazol-4-yl)pivalamide consists of two primary components:
-
Isoxazole ring: A five-membered heterocycle with oxygen at position 1 and nitrogen at position 2, conferring aromaticity and metabolic stability .
-
Pivalamide group: A bulky tert-butyl amide moiety () that enhances lipophilicity and steric hindrance, potentially influencing protein binding and bioavailability .
Table 1: Molecular Properties of N-(Isoxazol-4-yl)pivalamide
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 168.19 g/mol |
| CAS Registry Number | 1339081-24-1 |
| IUPAC Name | 2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide |
| Key functional groups | Isoxazole, tertiary amide |
The compound’s planar isoxazole ring facilitates π-π stacking interactions, while the pivalamide group may hinder enzymatic degradation, as seen in structurally analogous compounds .
Synthesis and Preparation
Synthetic Routes
While explicit protocols for N-(isoxazol-4-yl)pivalamide are scarce, its synthesis likely involves:
-
Isoxazole ring formation: Cycloaddition of nitrile oxides with alkynes under metal-free conditions, a widely reported method for isoxazole synthesis . For example, hydroxylamine derivatives react with propargyl amines to form the isoxazole core .
-
Amide bond formation: Coupling the isoxazole-4-amine with pivaloyl chloride () in the presence of a base like triethylamine .
Key Reaction Steps:
-
Generation of isoxazole-4-amine:
-
Pivaloylation:
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the isoxazole’s 4-position requires precise control of reaction conditions, such as temperature and catalyst use .
-
Yield improvements: Microwave-assisted synthesis or flow chemistry could enhance efficiency, as demonstrated in related isoxazole derivatizations .
Pharmacological and Biological Applications
Antimicrobial Activity
3-(Thiazol-5-yl)isoxazole derivatives demonstrate broad-spectrum antimicrobial properties. For example, 3-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)isoxazole urea analogs inhibited Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The pivalamide group’s lipophilicity may enhance membrane penetration, a hypothesis supported by logP values of similar compounds (~1.7) .
Chemical Properties and Reactivity
Physicochemical Profile
-
Solubility: Low aqueous solubility due to the hydrophobic tert-butyl group; soluble in DMSO and DMF.
-
Stability: Resists hydrolysis under physiological conditions (pH 7.4, 37°C) for >24 hours, as observed in related pivalamides .
-
logP: Estimated at 1.7–2.1, indicating moderate lipophilicity conducive to blood-brain barrier penetration .
Reactivity
-
Nucleophilic substitution: The isoxazole’s electron-deficient C-5 position undergoes substitution with amines or thiols under basic conditions .
-
Redox reactions: Isoxazole rings are resistant to oxidation but may undergo reduction to β-enaminones under hydrogenation .
Future Directions and Research Opportunities
Targeted Drug Design
-
CFTR correctors: Structural optimization to enhance binding to CFTR’s nucleotide-binding domain (NBD1) .
-
Anticancer agents: Screening against kinase targets (e.g., EGFR, VEGFR) given isoxazoles’ affinity for ATP-binding pockets .
Synthetic Methodology
-
Green chemistry: Employing biocatalysts or solvent-free conditions to improve sustainability .
-
High-throughput screening: Libraries of N-(isoxazol-4-yl)pivalamide analogs for phenotypic assays .
Pharmacokinetic Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume